1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea is a complex organic compound with the molecular formula C18H18Cl2N6O. It features a pyrido[2,3-d]pyrimidine core structure substituted with a 2-amino group and a 2,6-dichlorophenyl moiety, along with a tert-butyl urea group. This compound is notable for its potential therapeutic applications due to its unique structural characteristics.
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea has shown significant biological activity, particularly in inhibiting specific tyrosine kinases. For instance, it has been reported to inhibit platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and epidermal growth factor receptor (EGFr) with varying IC50 values, indicating its potential as an anticancer agent .
The synthesis of this compound typically involves:
This compound has potential applications in:
Interaction studies have demonstrated that 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea interacts effectively with various biological targets. These studies often involve:
Several compounds share structural similarities with 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea | Similar core structure with different chlorinated phenyl | Variation in biological activity due to different substitution patterns |
1-[2-Amino-6-(2,6-dimethylphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-(tert-butyl)urea | Dimethyl substitution instead of dichloro | Potentially altered pharmacokinetics and toxicity profile |
N-[2-(4-methoxyphenyl)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-ethylurea | Ethoxy substitution at urea nitrogen | Different receptor affinity and selectivity |
These compounds highlight the uniqueness of 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea in terms of its specific biological activity and structural characteristics.
The compound is systematically named 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea according to IUPAC nomenclature. Its molecular formula is C₁₈H₁₈Cl₂N₆O, with a molecular weight of 405.3 g/mol. Common synonyms include PD-089828, 179343-17-0, and CHEMBL57366, as cataloged in PubChem and other chemical databases. The structure features a pyrido[2,3-d]pyrimidine core substituted with a 2-amino group, a 2,6-dichlorophenyl moiety at position 6, and a tert-butylurea group at position 7.